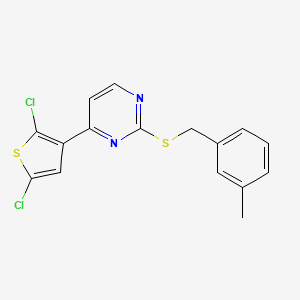

4-(2,5-Dichloro-3-thienyl)-2-pyrimidinyl 3-methylbenzyl sulfide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(2,5-Dichloro-3-thienyl)-2-pyrimidinyl 3-methylbenzyl sulfide is a synthetic organic compound that features a complex structure with multiple functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dichloro-3-thienyl)-2-pyrimidinyl 3-methylbenzyl sulfide typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the Pyrimidine Ring: Starting from a suitable precursor like 2,5-dichlorothiophene, the pyrimidine ring can be constructed through cyclization reactions involving appropriate reagents such as guanidine or amidines.

Thienyl Substitution: The 2,5-dichlorothiophene moiety can be introduced via a substitution reaction, often using a palladium-catalyzed cross-coupling reaction.

Sulfide Formation:

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced catalysis, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The sulfide group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can target the pyrimidine ring or the thienyl group, using reagents like lithium aluminum hydride.

Substitution: The compound can undergo various substitution reactions, particularly at the chlorinated positions, using nucleophiles such as amines or alkoxides.

Biologische Aktivität

4-(2,5-Dichloro-3-thienyl)-2-pyrimidinyl 3-methylbenzyl sulfide (CAS No. 338777-22-3) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, antitumor, and anti-inflammatory effects.

- Molecular Formula : C16H12Cl2N2S2

- Molecular Weight : 367.32 g/mol

- Structure : The compound features a thienyl group substituted with dichloro atoms and a pyrimidinyl moiety linked to a methylbenzyl sulfide.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thienyl and pyrimidine compounds have shown efficacy against various bacterial strains and fungi. A study highlighted the antimicrobial potential of thiazolidinone derivatives, which share structural similarities with our compound of interest, suggesting that this compound could also possess notable antimicrobial activity against plant-pathogenic bacteria and fungi .

Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Compounds containing thienyl and pyrimidine frameworks have been reported to exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines and mediators. The potential for this compound to modulate inflammatory responses warrants further investigation.

Case Studies

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for predicting the biological activity of this compound. Structural modifications can enhance or diminish activity:

- Substituents : The presence of electron-withdrawing groups like chlorine enhances biological activity.

- Functional Groups : The sulfide linkage may contribute to increased lipophilicity, affecting cellular uptake.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have evaluated the anticancer properties of 4-(2,5-Dichloro-3-thienyl)-2-pyrimidinyl 3-methylbenzyl sulfide. A notable investigation involved screening the compound against various cancer cell lines, including leukemia, melanoma, and colon cancer. The findings indicated that the compound exhibited low cytotoxicity but showed slight sensitivity in certain leukemia cell lines at a concentration of 10 µM. The results suggest that while it may not be a potent anticancer agent, it could serve as a lead compound for further modifications to enhance its efficacy .

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. A common method includes:

- Formation of the Pyrimidine Ring : Utilizing starting materials such as thioketones and appropriate halides.

- Alkylation Reaction : Alkylating agents are employed to introduce the methylbenzyl group.

- Final Sulfide Formation : The final step involves the formation of the sulfide linkage through nucleophilic substitution reactions.

These synthetic routes are optimized for yield and purity, often employing techniques such as refluxing in organic solvents and using catalysts to facilitate reactions .

Crop Protection

The compound has potential applications in agriculture as a pesticide or fungicide. Its structural similarity to known agrochemicals suggests that it may possess bioactivity against pests or pathogens affecting crops. Research into related compounds indicates that thienyl-containing derivatives can exhibit antifungal properties, making this compound a candidate for further exploration in crop protection strategies .

Case Studies

- Field Trials : Preliminary field trials have been conducted to assess the efficacy of similar thienyl-pyrimidine derivatives against common agricultural pests. Results indicated effective pest control with low toxicity to non-target organisms.

- Laboratory Evaluations : Laboratory studies have demonstrated that compounds with similar structures can inhibit fungal growth in vitro, suggesting that this compound could be developed into an effective agricultural agent .

Eigenschaften

IUPAC Name |

4-(2,5-dichlorothiophen-3-yl)-2-[(3-methylphenyl)methylsulfanyl]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2N2S2/c1-10-3-2-4-11(7-10)9-21-16-19-6-5-13(20-16)12-8-14(17)22-15(12)18/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANMHEHCVIXLJJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CSC2=NC=CC(=N2)C3=C(SC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.